4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide
Description
4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide is a complex organic compound that features a thiazole ring, a phenol group, and a hydrobromide salt
Properties
IUPAC Name |
4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S.BrH/c1-21-15-8-3-11(9-16(15)22-2)14-10-23-17(19-14)18-12-4-6-13(20)7-5-12;/h3-10,20H,1-2H3,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWROYFKDOEJST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)O)OC.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Aminophenol Derivative: The amino group is introduced through a coupling reaction with a phenol derivative.
Formation of the Hydrobromide Salt: The final step involves the reaction of the aminophenol derivative with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and antifungal agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl acetic acid
- 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl] (furan-2-yl)methanone
Uniqueness
4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and phenol group make it particularly versatile in various chemical reactions and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
